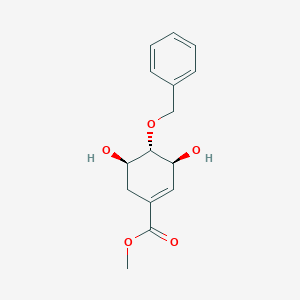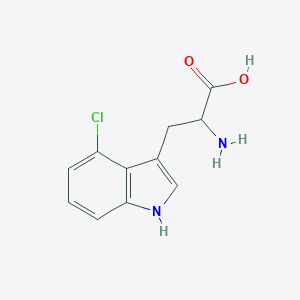
10-O-Vanilloylaucubin
Vue d'ensemble
Description
10-O-Vanilloylaucubin is a naturally occurring iridoid glycoside found in various plant species, particularly in the genus Vitex. It is known for its significant pharmacological properties, including anti-inflammatory, analgesic, and anti-cancer effects. The compound has the molecular formula C23H28O12 and a molecular weight of 496.46 g/mol .
Mécanisme D'action
Target of Action
10-O-Vanilloylaucubin is a natural compound that has been shown to have significant analgesic effects . The primary targets of this compound are still under investigation, but it is believed to interact with pain receptors or pathways in the body, given its observed analgesic effects .
Mode of Action
It is known to inhibit writhing, a behavior associated with pain, in animal models . This suggests that it may interact with pain signaling pathways to reduce the perception of pain.
Biochemical Pathways
It is known that the compound is involved in pain signaling pathways due to its analgesic effects
Pharmacokinetics
It has been observed that the compound can be orally administered and shows significant effects at doses of 25 mg/kg . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as their impact on bioavailability, are areas for future research.
Result of Action
The primary observed result of this compound’s action is a significant reduction in pain perception, as evidenced by its writhing inhibition in animal models . This suggests that the compound has potent analgesic effects.
Analyse Biochimique
Biochemical Properties
10-O-Vanilloylaucubin plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). By inhibiting these enzymes, this compound reduces the production of pro-inflammatory mediators like prostaglandins and leukotrienes . Additionally, it interacts with various proteins involved in cell signaling pathways, modulating their activity and contributing to its anti-inflammatory and analgesic effects.
Cellular Effects
This compound exerts multiple effects on different cell types and cellular processes. In immune cells, it reduces the production of inflammatory cytokines, thereby modulating the immune response. In cancer cells, this compound induces apoptosis and inhibits cell proliferation by affecting cell signaling pathways such as the PI3K/Akt and MAPK pathways . It also influences gene expression by modulating transcription factors, leading to changes in the expression of genes involved in inflammation, cell cycle regulation, and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to the active sites of enzymes like COX and LOX, inhibiting their catalytic activity and reducing the production of inflammatory mediators . Additionally, this compound interacts with cell surface receptors and intracellular signaling molecules, modulating their activity and leading to downstream effects on gene expression and cellular function. These interactions contribute to its anti-inflammatory, analgesic, and anticancer properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over prolonged periods due to degradation . Long-term studies have shown that this compound maintains its anti-inflammatory and anticancer effects over several weeks, although the extent of these effects may diminish with time. Stability studies indicate that proper storage conditions are essential to preserve its bioactivity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, it exhibits significant anti-inflammatory and analgesic effects without noticeable toxicity . At higher doses, some adverse effects such as gastrointestinal disturbances and hepatotoxicity have been reported. These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. It undergoes phase I and phase II metabolic reactions, including hydroxylation, glucuronidation, and sulfation . These reactions are catalyzed by enzymes such as cytochrome P450s and UDP-glucuronosyltransferases, leading to the formation of various metabolites. The metabolic pathways of this compound influence its bioavailability, half-life, and overall pharmacokinetic profile.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross cell membranes via passive diffusion and is also transported by specific transporters . Once inside the cells, it may bind to intracellular proteins and accumulate in certain organelles, influencing its localization and activity. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been found to localize in the cytoplasm and nucleus of cells, where it interacts with various biomolecules . Post-translational modifications, such as phosphorylation and glycosylation, may influence its targeting to specific cellular compartments. The localization of this compound within subcellular structures is essential for its role in modulating cellular processes and signaling pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-O-Vanilloylaucubin typically involves the esterification of aucubin with vanillic acid. The reaction is carried out under mild acidic conditions using a catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is then purified using chromatographic techniques to isolate the desired product .
Industrial Production Methods
Industrial production of this compound is often achieved through extraction from plant sources, particularly from the herbs of Vitex negundo. The extraction process involves the use of solvents such as methanol, ethanol, or water, followed by purification using high-performance liquid chromatography (HPLC) to obtain a high-purity product .
Analyse Des Réactions Chimiques
Types of Reactions
10-O-Vanilloylaucubin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different alkyl or acyl groups.
Applications De Recherche Scientifique
10-O-Vanilloylaucubin has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for the development of chromatographic methods.
Biology: Studied for its role in plant defense mechanisms and its impact on plant metabolism.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anti-cancer properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Comparaison Avec Des Composés Similaires
Similar Compounds
Agnuside: Another iridoid glycoside found in Vitex species with similar anti-inflammatory and analgesic properties.
Luteolin: A flavonoid with strong anti-inflammatory and antioxidant activities.
Casticin: A flavonoid glycoside with notable anti-cancer and anti-inflammatory effects.
Uniqueness of 10-O-Vanilloylaucubin
This compound is unique due to its combined iridoid and vanilloyl structure, which contributes to its diverse pharmacological activities. Its ability to undergo various chemical reactions and its significant biological effects make it a valuable compound for scientific research and pharmaceutical development .
Propriétés
IUPAC Name |
[(1S,4aR,5S,7aS)-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-7-yl]methyl 4-hydroxy-3-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O12/c1-31-15-7-10(2-3-13(15)25)21(30)33-9-11-6-14(26)12-4-5-32-22(17(11)12)35-23-20(29)19(28)18(27)16(8-24)34-23/h2-7,12,14,16-20,22-29H,8-9H2,1H3/t12-,14+,16+,17+,18+,19-,20+,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYVNBXSLBXSGD-IFWLTBFJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OCC2=CC(C3C2C(OC=C3)OC4C(C(C(C(O4)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C(=O)OCC2=C[C@H]([C@H]3[C@@H]2[C@@H](OC=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What evidence suggests that 10-O-Vanilloylaucubin possesses analgesic properties?
A: Research on Vitex rotundifolia fruit extracts identified this compound as one of the compounds responsible for the observed analgesic effect. [] In a study using a mouse model, this compound demonstrated significant inhibition of acetic acid-induced writhing, a common method to assess analgesic activity, when administered orally at a dose of 15 mg/kg. [] Further supporting its analgesic potential, this compound also showed efficacy in increasing the pressure pain threshold in mice at a dose of 50 mg/kg. [] These findings highlight this compound as a promising candidate for further investigation in pain management research.
Q2: Beyond Vitex rotundifolia, are there other plant sources known to contain this compound?
A: Yes, this compound has also been isolated from the fruits of Vitex trifolia, another species known for its medicinal properties. [] This discovery suggests that this compound may be a characteristic bioactive compound within the Vitex genus.
A: While the provided research focuses on the analgesic effects of this compound, its presence in Vitex trifolia fruits led to investigations into other bioactivities. Interestingly, this compound did not display cytotoxic effects against human lung cancer cells (PC9) at a concentration of 20 μM. [] This finding suggests that this compound may possess a favorable safety profile in this specific context.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



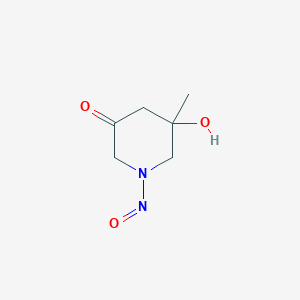
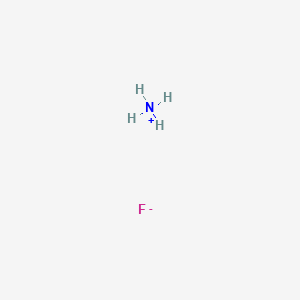

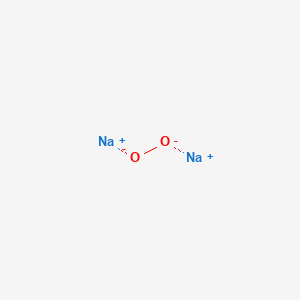

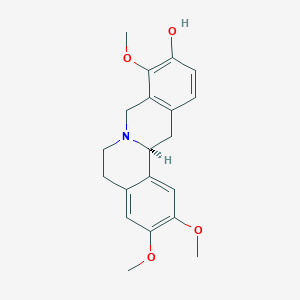
![3-Cyclohexene-1,2-diol, 5-[(1R)-1,5-dimethyl-4-hexen-1-yl]-2-methyl-](/img/structure/B49802.png)

![4-[(1R)-1,5-Dimethyl-4-hexen-1-yl]-6-hydroxy-2-cycloehexen-1-one](/img/structure/B49806.png)


